molecular formula C7H20Cl2N2 B3043178 (2-Amino-3-methylbutyl)dimethylamine dihydrochloride CAS No. 773045-76-4

(2-Amino-3-methylbutyl)dimethylamine dihydrochloride

Cat. No.: B3043178
CAS No.: 773045-76-4
M. Wt: 203.15
InChI Key: BQFDXJRMHGZPKD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-Amino-3-methylbutyl)dimethylamine dihydrochloride typically involves the reaction of 2-amino-3-methylbutanol with dimethylamine in the presence of hydrochloric acid. The reaction conditions often include a controlled temperature environment to ensure the formation of the desired product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and optimized reaction conditions to maximize yield and purity. The final product is often purified through crystallization or other separation techniques .

Chemical Reactions Analysis

Types of Reactions: (2-Amino-3-methylbutyl)dimethylamine dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

(2-Amino-3-methylbutyl)dimethylamine dihydrochloride has extensive applications in scientific research:

Mechanism of Action

The mechanism of action of (2-Amino-3-methylbutyl)dimethylamine dihydrochloride involves its interaction with specific molecular targets and pathways. It acts by binding to receptors or enzymes, thereby modulating their activity. This compound can influence various biochemical pathways, leading to its diverse effects in biological systems .

Comparison with Similar Compounds

  • (3-Amino-3-methylbutyl)dimethylamine dihydrochloride
  • (2-Amino-3-methylbutyl)dimethylamine dihydrochloride

Comparison: While this compound shares similarities with other amine compounds, its unique structure and properties make it distinct. For instance, its specific arrangement of amino and dimethylamine groups contributes to its unique reactivity and applications.

Properties

IUPAC Name

1-N,1-N,3-trimethylbutane-1,2-diamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H18N2.2ClH/c1-6(2)7(8)5-9(3)4;;/h6-7H,5,8H2,1-4H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQFDXJRMHGZPKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(CN(C)C)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H20Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(2-Amino-3-methylbutyl)dimethylamine dihydrochloride
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(2-Amino-3-methylbutyl)dimethylamine dihydrochloride
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(2-Amino-3-methylbutyl)dimethylamine dihydrochloride
Reactant of Route 5
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Reactant of Route 6
(2-Amino-3-methylbutyl)dimethylamine dihydrochloride

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